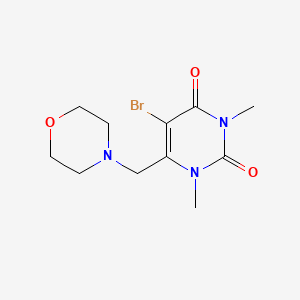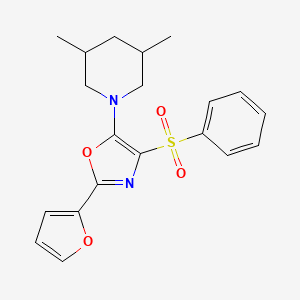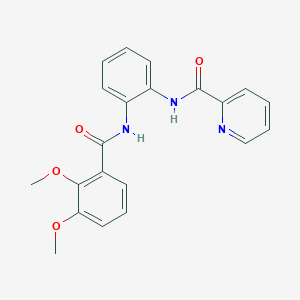
5-bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione (5-BrDMPM) is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the pyrimidine family, which is a heterocyclic aromatic compound with a five-membered ring system. 5-BrDMPM has been studied for its potential applications in biochemistry, physiology, and other areas of scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Pyrimidine derivatives, including those related to the specified compound, have been extensively studied for their unique chemical properties and reactions. For instance, the regioselective synthesis of pyrimidine annelated heterocycles demonstrates the versatility of these compounds in forming various heterocyclic structures, which are crucial in medicinal chemistry and materials science (Majumdar et al., 2001). Similarly, the exploration of domino Knoevenagel condensation–Michael addition–cyclization reactions highlights the potential for synthesizing complex pyrimidine-based structures in a green and efficient manner, showcasing the importance of these reactions in developing new chemical entities (Ahadi et al., 2014).
Advanced Materials and Catalysis
Research into pyrimidine derivatives also extends into the development of advanced materials and catalysts. For example, the synthesis of new derivatives of pyrimidine for potential use in materials science reflects ongoing efforts to exploit the unique properties of these compounds in various applications, including catalysis and materials engineering (Karimian et al., 2017).
Biological Applications
While the focus is away from drug use and side effects, the synthetic routes and chemical frameworks of pyrimidine derivatives have implications in biological studies. The design and synthesis of compounds for studying biological mechanisms or as potential leads for drug discovery are notable. For instance, compounds based on pyrimidine structures have been evaluated for their antimicrobial activities, demonstrating the broader relevance of these compounds beyond their chemical properties (Faty et al., 2015).
Propiedades
IUPAC Name |
5-bromo-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O3/c1-13-8(7-15-3-5-18-6-4-15)9(12)10(16)14(2)11(13)17/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAAOUVFSUTINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)Br)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2607568.png)

![3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine](/img/structure/B2607572.png)
![1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2607573.png)
![3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2607574.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B2607575.png)


![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2607582.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2607591.png)